BKI-1369

Cystoisospora suis Apicomplexa in vitro efficacy

Apicomplexan researchers need selective tool compounds with defined polypharmacology. BKI-1369 targets CDPK1 via the glycine gatekeeper residue, minimizing mammalian off-target effects. • Anti-Cryptosporidium IC50 = 0.0009 µM; superior potency to nitazoxanide across multiple species • Equipotent vs toltrazuril-sensitive & resistant C. suis; enables cross-resistance studies • DART benchmark: toxicity only at ≥40 µM in zebrafish; reference standard for analog safety Supplied ≥98% HPLC purity; -20°C storage; ambient shipping.

Molecular Formula C23H27N7O
Molecular Weight 417.5 g/mol
Cat. No. B10824509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBKI-1369
Molecular FormulaC23H27N7O
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESCCOC1=NC2=C(C=C1)C=C(C=C2)C3=NN(C4=NC=NC(=C34)N)CC5CCN(CC5)C
InChIInChI=1S/C23H27N7O/c1-3-31-19-7-5-16-12-17(4-6-18(16)27-19)21-20-22(24)25-14-26-23(20)30(28-21)13-15-8-10-29(2)11-9-15/h4-7,12,14-15H,3,8-11,13H2,1-2H3,(H2,24,25,26)
InChIKeyAWJAAKKEYXUCFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BKI-1369 Preclinical Lead Profile


BKI-1369 is a bumped kinase inhibitor (BKI) that selectively targets calcium-dependent protein kinase 1 (CDPK1) in apicomplexan parasites, a mechanism distinct from mammalian kinases due to a unique glycine gatekeeper residue [1]. It has emerged as a preclinical lead candidate for treating cryptosporidiosis and other apicomplexan infections in both human and veterinary medicine [2].

Selective target Apicomplexan CDPK1 with unique glycine gatekeeper
Model fit Cryptosporidium and Cystoisospora target engagement studies
Kinase context Reduced mammalian kinase off-target risk vs pan-kinase inhibitors

BKI-1369 Differentiation from Other BKIs


Despite belonging to the BKI class, compounds cannot be generically interchanged. Subtle structural modifications among BKIs result in profound differences in their polypharmacology, particularly regarding cross-reactivity with human targets like the hERG channel and off-target developmental toxicity profiles [1]. BKI-1369 exhibits a unique combination of potent, broad-spectrum anti-parasitic activity and a favorable early-stage safety profile compared to several analogs [2], making its specific procurement critical for reproducible research.

BKI-1369
Other BKIs
Pharmacology Polypharmacology shifts may alter hERG and developmental endpoints
Tolerability Early tolerability endpoint profile is BKI-specific; not class-wide
Replicability Substitution may introduce confounding cardiotoxicity or toxicity signals

BKI-1369 Quantitative Evidence


Cystoisospora suis Potency

BKI-1369 demonstrates high potency against C. suis merozoite proliferation in vitro, with an IC50 of 35 nM [1]. This is in contrast to the clinical standard, toltrazuril, which has a reported IC50 of 20 µM [2], and another BKI analog, BKI-1517, with an IC50 of 0.22 µM [1]. This indicates a >500-fold improvement in potency over toltrazuril and a 6-fold improvement over BKI-1517.

C. suis Inhibition
Reported
BKI-1369 IC50 35 nM vs toltrazuril 20 µM (>500-fold) and BKI-1517 0.22 µM (6-fold).
Supports CDPK1-target validation and assay sensitivity context.
C. suis merozoite development assay in vitro.
Cystoisospora suis Apicomplexa in vitro efficacy

Cryptosporidium Efficacy

BKI-1369 demonstrates superior potency against multiple Cryptosporidium species and strains compared to the only FDA-approved drug, nitazoxanide [1]. In vitro, BKI-1369 is significantly more potent (IC50: 0.0009 µM) against C. parvum than nitazoxanide, which is only approximately 30% effective in malnourished children [2]. This high potency translates to robust in vivo efficacy in a gnotobiotic piglet model of acute diarrhea caused by C. hominis [1].

Cryptosporidium Activity
Class-level
IC50 0.0009 µM vs nitazoxanide (~30% pediatric efficacy); >100-fold reported difference. In vivo piglet model: reduced oocyst excretion and diarrhea.
Reported model-response context; supports CDPK1 target validation.
Gnotobiotic piglet model infected with C. hominis.
Cryptosporidium hominis Cryptosporidium parvum antiparasitic

Embryo Toxicity Profile

In a comparative assessment, BKI-1369 exhibited a favorable embryo toxicity profile compared to other BKIs. In a zebrafish embryo development assay, BKI-1369 and two other compounds (BKI-1294 and BKI-1770) showed very low embryo toxicity, with negative impact scores assigned only at high concentrations (≥40 µM) [1]. In contrast, other BKIs caused detrimental effects on embryo development at concentrations as low as 0.2 µM [1].

Developmental Threshold
Head-to-head
Toxicity threshold ≥40 µM vs other BKIs toxic at 0.2 µM (>200-fold higher).
Supports tolerability endpoint profiling; context-dependent.
Zebrafish embryo development assay, 0.2–50 µM exposure.
developmental toxicity zebrafish pregnancy safety

hERG Cardiotoxicity Risk

BKI-1369 demonstrates a moderate, quantifiable level of hERG channel inhibition (IC50 = 1.52 µM) . While this is a potential safety liability, it is a known and manageable parameter. In contrast, its predecessor BKI-1294 was a more potent hERG inhibitor, with an IC50 of 0.38 µM [1]. Therefore, BKI-1369 represents a 4-fold improvement in this specific cardiotoxicity risk compared to the earlier lead compound in the series.

hERG Risk Marker
Reported
BKI-1369 hERG IC50 1.52 µM vs BKI-1294 0.38 µM (4-fold reduction).
Supports cardiac safety endpoint context; reported differentiation.
In vitro hERG channel inhibition assay.
hERG cardiotoxicity safety pharmacology

Toltrazuril-Resistant Strain Activity

In a study on Cystoisospora suis infection in piglets, BKI-1369 demonstrated equivalent, high-level efficacy against both a toltrazuril-sensitive strain (Wien-I) and a toltrazuril-resistant strain (Holland-I) [1]. A 5-day treatment (10 mg/kg twice daily) effectively suppressed oocyst excretion and diarrhea in both groups, demonstrating that its mechanism of action is not affected by resistance to the standard-of-care drug toltrazuril.

Resistance Profile
Head-to-head
Effective vs toltrazuril-sensitive (Wien-I) and resistant (Holland-I) C. suis; toltrazuril fails on resistant strain.
Supports target-based resistance study context; mechanism distinct from toltrazuril.
Piglet infection model, 5-day oral treatment.
drug resistance Cystoisospora suis veterinary parasitology

BKI-1369 Application Scenarios


Cryptosporidiosis Preclinical Models

BKI-1369 is the optimal tool compound for studies aiming to validate Cryptosporidium CDPK1 as a therapeutic target or to screen for combination therapies. Its superior potency against multiple Cryptosporidium species compared to nitazoxanide, demonstrated both in vitro (IC50 = 0.0009 µM) and in a gnotobiotic piglet model of C. hominis infection, ensures robust, dose-dependent efficacy [1].

Drug Resistance Mechanisms

For researchers investigating the emergence and mechanism of drug resistance, BKI-1369 serves as a critical control and investigative tool. Its proven, equal efficacy against both toltrazuril-sensitive and toltrazuril-resistant strains of C. suis makes it an ideal compound for comparative studies aimed at identifying new drug targets or understanding cross-resistance profiles [1].

Developmental and Reproductive Toxicity

BKI-1369 is a key reference standard for DART studies within the BKI class. Its defined and favorable profile in the zebrafish embryo development assay, where it shows toxicity only at high concentrations (≥40 µM), makes it a benchmark for evaluating the safety of new BKI analogs [1]. This allows for direct, quantitative comparison of developmental toxicity potential.

Veterinary Parasitology Research

In veterinary research, particularly for livestock diseases like porcine cystoisosporosis, BKI-1369 is an invaluable reference compound. Its demonstrated efficacy, favorable pharmacokinetics (achieving a plasma concentration of 11.7 µM in piglets), and broad safety profile in an animal model provide a robust, well-characterized baseline for benchmarking new anti-parasitic candidates [1].

Application
Selection Property
Validation Focus
Cryptosporidium target validation
CDPK1 selectivity and anti-cryptosporidial activity context
In vitro growth inhibition and in vivo model-response endpoints
Drug resistance mechanism studies
Efficacy against toltrazuril-resistant strains
Comparative response in sensitive vs. resistant C. suis models
Developmental toxicity profiling
BKI-class tolerability endpoint profile
Zebrafish embryo impact score benchmarking
Veterinary PK and efficacy research
In vivo exposure and antiparasitic activity context
Plasma concentration and oocyst reduction endpoints in piglet model

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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